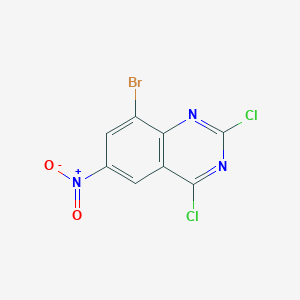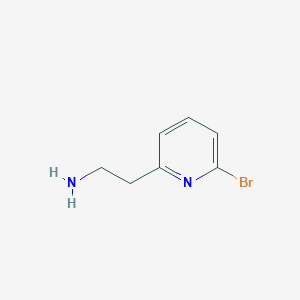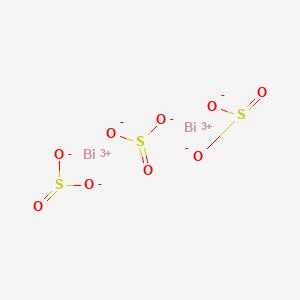
8-Bromo-2,4-dichloro-6-nitroquinazoline
Vue d'ensemble
Description
8-Bromo-2,4-dichloro-6-nitroquinazoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 8-Bromo-2,4-dichloro-6-nitroquinazoline involves the inhibition of specific enzymes and proteins involved in the cell cycle. This compound targets the ATP-binding site of these enzymes and proteins, leading to the inhibition of their activity. This, in turn, leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
8-Bromo-2,4-dichloro-6-nitroquinazoline has been shown to have significant biochemical and physiological effects. This compound has been found to inhibit the activity of specific enzymes and proteins involved in the cell cycle, leading to the inhibition of cell growth and proliferation. Moreover, this compound has shown potential as an anti-inflammatory agent, and it has been studied for its potential use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 8-Bromo-2,4-dichloro-6-nitroquinazoline in laboratory experiments is its specificity towards the targeted enzymes and proteins. This compound has been found to inhibit the activity of specific enzymes and proteins involved in the cell cycle, making it an ideal candidate for studying the mechanisms of cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity towards non-targeted cells. Therefore, careful consideration should be given while using this compound in laboratory experiments.
Orientations Futures
There are several future directions for the study of 8-Bromo-2,4-dichloro-6-nitroquinazoline. One of the significant areas of research is the identification of new targets for this compound. Moreover, the development of new derivatives of this compound with improved specificity and reduced toxicity towards non-targeted cells is another area of research. Additionally, the potential use of this compound in treating inflammatory diseases and other medical conditions is an area that requires further investigation.
Conclusion:
In conclusion, 8-Bromo-2,4-dichloro-6-nitroquinazoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. The future directions for the study of this compound include the identification of new targets, the development of new derivatives, and the potential use in treating inflammatory diseases and other medical conditions.
Applications De Recherche Scientifique
8-Bromo-2,4-dichloro-6-nitroquinazoline has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in the cell cycle. Moreover, this compound has shown potential as an anti-inflammatory agent, and it has been studied for its potential use in treating inflammatory diseases.
Propriétés
IUPAC Name |
8-bromo-2,4-dichloro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrCl2N3O2/c9-5-2-3(14(15)16)1-4-6(5)12-8(11)13-7(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXLGRXKTBXQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrCl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625745 | |
| Record name | 8-Bromo-2,4-dichloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331647-00-8 | |
| Record name | 8-Bromo-2,4-dichloro-6-nitroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331647-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-2,4-dichloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















